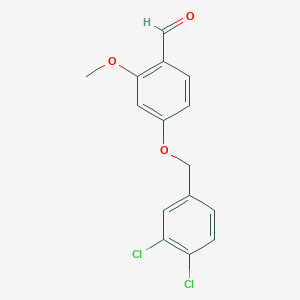
MK-0536
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MK-0536 is a second-generation HIV-1 integrase strand transfer inhibitor. It is designed to inhibit the integrase enzyme of the HIV-1 virus, which is crucial for the integration of viral DNA into the host genome. This compound is particularly effective against HIV-1 integrases that have developed resistance to first-generation inhibitors like raltegravir .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of MK-0536 involves multiple steps, including the formation of a dihydronaphthyridinone ring system. The synthetic route typically starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .
化学反応の分析
Types of Reactions: MK-0536 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and stability .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are studied for their potential as more effective or stable inhibitors .
科学的研究の応用
MK-0536 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying integrase inhibitors. In biology, it is used to understand the mechanisms of HIV-1 integration and resistance. In medicine, this compound is being investigated for its potential as a therapeutic agent for HIV-1 infections, especially in cases where resistance to first-generation inhibitors has developed .
作用機序
MK-0536 exerts its effects by binding to the active site of the HIV-1 integrase enzyme. This binding inhibits the enzyme’s ability to catalyze the integration of viral DNA into the host genome. The compound specifically targets the strand transfer step of the integration process, which is crucial for the viral replication cycle. Molecular modeling studies have shown that this compound forms stable complexes with the integrase enzyme, preventing it from interacting with viral DNA .
類似化合物との比較
Similar Compounds: Similar compounds to MK-0536 include raltegravir, dolutegravir, and elvitegravir. These compounds also belong to the class of HIV-1 integrase strand transfer inhibitors and share similar mechanisms of action .
Uniqueness: What sets this compound apart from these similar compounds is its high genetic barrier to resistance. This means that the virus is less likely to develop resistance to this compound compared to other inhibitors. Additionally, this compound has shown efficacy against integrase enzymes that carry resistance mutations to first-generation inhibitors .
特性
分子式 |
C21H23ClFN3O4 |
|---|---|
分子量 |
435.9 g/mol |
IUPAC名 |
6-[(3-chloro-4-fluorophenyl)methyl]-4-hydroxy-N,N-dimethyl-3,5-dioxo-2-propan-2-yl-7,8-dihydro-2,6-naphthyridine-1-carboxamide |
InChI |
InChI=1S/C21H23ClFN3O4/c1-11(2)26-17(20(29)24(3)4)13-7-8-25(19(28)16(13)18(27)21(26)30)10-12-5-6-15(23)14(22)9-12/h5-6,9,11,27H,7-8,10H2,1-4H3 |
InChIキー |
HFCJYZIWLQSWGP-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=C2CCN(C(=O)C2=C(C1=O)O)CC3=CC(=C(C=C3)F)Cl)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-[2-(Pyridin-2-YL)ethoxy]hexanoic acid](/img/structure/B8710333.png)










